molecular formula C12H15N3O3 B14914797 n-Cyclopropyl-2-((2-methyl-5-nitrophenyl)amino)acetamide

n-Cyclopropyl-2-((2-methyl-5-nitrophenyl)amino)acetamide

Cat. No.: B14914797
M. Wt: 249.27 g/mol
InChI Key: ODRDDMMDMPITAG-UHFFFAOYSA-N
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Description

n-Cyclopropyl-2-((2-methyl-5-nitrophenyl)amino)acetamide is an organic compound with the molecular formula C12H15N3O3. This compound is notable for its unique structure, which includes a cyclopropyl group and a nitrophenyl group. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-2-((2-methyl-5-nitrophenyl)amino)acetamide typically involves the reaction of cyclopropylamine with 2-methyl-5-nitroaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-2-((2-methyl-5-nitrophenyl)amino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups .

Scientific Research Applications

n-Cyclopropyl-2-((2-methyl-5-nitrophenyl)amino)acetamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-((2-methyl-5-nitrophenyl)amino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • n-Cyclopropyl-2-((2-methyl-3-nitrophenyl)amino)acetamide
  • 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile

Uniqueness

n-Cyclopropyl-2-((2-methyl-5-nitrophenyl)amino)acetamide is unique due to its specific structural features, such as the cyclopropyl and nitrophenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

N-cyclopropyl-2-(2-methyl-5-nitroanilino)acetamide

InChI

InChI=1S/C12H15N3O3/c1-8-2-5-10(15(17)18)6-11(8)13-7-12(16)14-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3,(H,14,16)

InChI Key

ODRDDMMDMPITAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NCC(=O)NC2CC2

Origin of Product

United States

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